N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide
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Overview
Description
N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide is a chemical compound known for its potent antagonistic properties against the constitutive androstane receptor (CAR). This compound exhibits high selectivity for CAR over other nuclear receptors, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide involves multiple steps, starting with the preparation of the dibenzoazepine core. The diethylaminoacetyl group is then introduced through a series of reactions, including acetylation and amination. The final step involves the addition of the propylpentanamide group under specific reaction conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide is widely used in scientific research due to its selective antagonistic properties against CAR. Its applications include:
Chemistry: Used as a reference compound in studies involving nuclear receptors and their ligands.
Biology: Helps in understanding the role of CAR in various biological processes, including metabolism and detoxification.
Medicine: Investigated for its potential therapeutic applications in diseases where CAR is implicated, such as certain cancers and metabolic disorders.
Industry: Utilized in the development of new drugs and chemical probes targeting nuclear receptors.
Mechanism of Action
The compound exerts its effects by binding to the CAR, thereby inhibiting its activity. This interaction prevents the activation of CAR target genes involved in various metabolic pathways. The molecular targets and pathways involved include the regulation of xenobiotic metabolism and energy homeostasis .
Comparison with Similar Compounds
N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide is unique due to its high selectivity for CAR over other nuclear receptors. Similar compounds include:
N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-yl)-2-(4-ethylphenoxy)acetamide: Another CAR antagonist with different selectivity profiles.
Ethyl [5-[(diethylamino)acetyl]-10,11-dihydro-5H-dibenz[B,F]azepin-3-yl]carbamate: Exhibits similar antagonistic properties but with variations in chemical structure and selectivity.
Properties
Molecular Formula |
C28H39N3O2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-2-propylpentanamide |
InChI |
InChI=1S/C28H39N3O2/c1-5-11-23(12-6-2)28(33)29-24-18-17-22-16-15-21-13-9-10-14-25(21)31(26(22)19-24)27(32)20-30(7-3)8-4/h9-10,13-14,17-19,23H,5-8,11-12,15-16,20H2,1-4H3,(H,29,33) |
InChI Key |
HLVWVJMDWSKULG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(CC)CC)C=C1 |
Origin of Product |
United States |
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